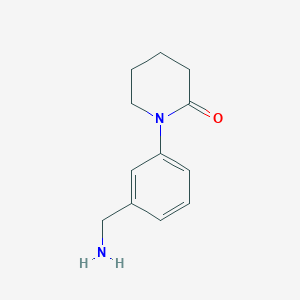

1-(3-(Aminomethyl)phenyl)piperidin-2-one

Vue d'ensemble

Description

1-(3-(Aminomethyl)phenyl)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Méthodes De Préparation

The synthesis of 1-(3-(Aminomethyl)phenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the use of anhydrous ferric chloride and activated carbon in ethanol, followed by vacuum distillation to obtain the desired product . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and purification steps.

Analyse Des Réactions Chimiques

1-(3-(Aminomethyl)phenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used

Applications De Recherche Scientifique

1-(3-(Aminomethyl)phenyl)piperidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 1-(3-(Aminomethyl)phenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-(3-(Aminomethyl)phenyl)piperidin-2-one can be compared with other piperidine derivatives, such as:

Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

1-(4-Aminophenyl)piperidin-2-one: A similar compound with an amino group at a different position on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Activité Biologique

1-(3-(Aminomethyl)phenyl)piperidin-2-one, also known as 1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 240.73 g/mol. Its structure features a piperidine ring and an aminomethyl group attached to a phenyl ring, which is essential for its biological interactions. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in biological contexts.

Biological Activity

This compound exhibits several notable biological activities:

- Protease Inhibition : This compound has been identified as a potential protease inhibitor, suggesting its utility in treating diseases related to protease-mediated processes such as inflammation and cancer.

- Anticancer Properties : Studies indicate that derivatives of piperidine compounds, including this one, show promising anticancer activity. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Interaction : The compound may modulate the activity of enzymes involved in cellular signaling pathways. This modulation can lead to altered cellular responses, particularly in cancerous cells.

- Signal Transduction Pathways : By influencing signal transduction pathways, the compound can affect processes such as cell proliferation and apoptosis, contributing to its anticancer effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives:

- A study reported that certain piperidine derivatives exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7), indicating significant cytotoxicity compared to noncancerous cells .

- Another investigation into structurally similar compounds revealed that modifications could enhance their binding affinity and selectivity for cancer-related targets, suggesting that this compound could be optimized for improved efficacy .

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is valuable:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-bromophenyl)piperidin-2-one | Contains a bromine substituent | Different receptor binding profiles |

| 4-(4-methoxybenzyl)piperidine hydrochloride | Methoxy group on benzyl substituent | Selective muscarinic receptor activity |

| (S)-3-Aminopiperidine-2-one | Simplified piperidine structure | Focused on central nervous system applications |

This table illustrates how structural modifications influence biological activities and therapeutic potentials across related compounds.

Propriétés

IUPAC Name |

1-[3-(aminomethyl)phenyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-9-10-4-3-5-11(8-10)14-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYERCEJLGNFGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.